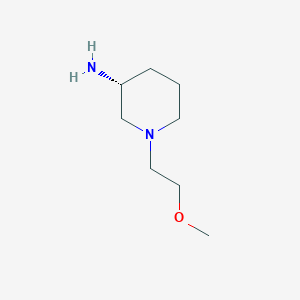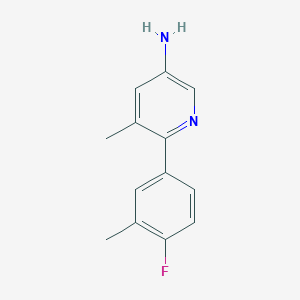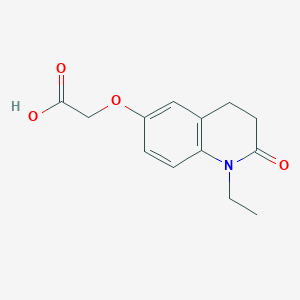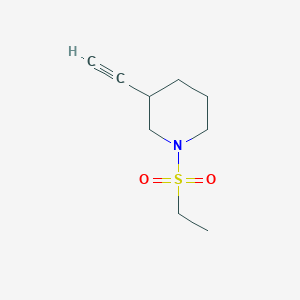
2-Ethyl-4-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C9H10F3N It is a derivative of aniline, where the aniline ring is substituted with an ethyl group at the second position and a trifluoromethyl group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-(trifluoromethyl)aniline typically involves the introduction of the ethyl and trifluoromethyl groups onto the aniline ring. One common method is the Friedel-Crafts alkylation, where aniline is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the ethyl group. The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the recovery and recycling of catalysts and solvents are crucial for cost-effective and environmentally friendly production.
化学反応の分析
Types of Reactions
2-Ethyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amine.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Nitro and nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
2-Ethyl-4-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with improved efficacy and safety profiles.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of 2-Ethyl-4-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. Additionally, the electron-withdrawing nature of the trifluoromethyl group can influence the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
2-(Trifluoromethyl)aniline: Similar structure but lacks the ethyl group.
4-(Trifluoromethyl)aniline: Similar structure but lacks the ethyl group.
2-Ethyl-4-(methyl)aniline: Similar structure but has a methyl group instead of a trifluoromethyl group.
Uniqueness
2-Ethyl-4-(trifluoromethyl)aniline is unique due to the presence of both the ethyl and trifluoromethyl groups, which impart distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the ethyl group can influence its reactivity and steric properties. These features make it a valuable compound in various research and industrial applications.
特性
分子式 |
C9H10F3N |
|---|---|
分子量 |
189.18 g/mol |
IUPAC名 |
2-ethyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H10F3N/c1-2-6-5-7(9(10,11)12)3-4-8(6)13/h3-5H,2,13H2,1H3 |
InChIキー |
NBDNVXCODUTURB-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC(=C1)C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(Z)-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enedioic acid](/img/structure/B12072957.png)



![N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-Adenosine 5'-(hydrogen P-1H-imidazol-1-ylphosphonate)](/img/structure/B12072992.png)
![[(E)-1-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)ethylideneamino] acetate;hydrochloride](/img/structure/B12072995.png)



![N-((3-Methoxythiophen-2-yl)methyl)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine hydrochloride](/img/structure/B12073029.png)
